molecular formula C18H17FN2O5S B2466683 2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448137-25-4

2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2466683
CAS No.: 1448137-25-4
M. Wt: 392.4
InChI Key: XGGZDOCUIZLORD-UHFFFAOYSA-N
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Description

2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core linked to a sulfonamide group through a but-2-yn-1-yl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 3-fluoro-4-methoxyaniline with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.

  • Alkyne Formation: : The next step involves the introduction of the but-2-yn-1-yl group. This can be achieved through a Sonogashira coupling reaction, where the sulfonamide intermediate reacts with an alkyne (e.g., 1-bromo-2-butyne) in the presence of a palladium catalyst and a copper co-catalyst.

  • Ether Formation: : The final step is the formation of the ether linkage. This involves the reaction of the alkyne-substituted sulfonamide with 2-hydroxybenzamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

  • Reduction: : Reduction reactions can target the alkyne group, converting it to an alkene or alkane, depending on the conditions and reagents used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitrating agents like nitric acid and sulfuric acid, or halogenating agents like bromine or chlorine, can be used.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alkene or alkane derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

  • Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors due to its sulfonamide and benzamide functionalities.

  • Biological Research: : It can be used as a probe in biological studies to investigate the role of sulfonamide-containing compounds in various biochemical pathways.

  • Materials Science: : The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or receptors through its sulfonamide group, which is known to mimic the structure of natural substrates or inhibitors. The benzamide moiety could interact with specific binding sites, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Fluoro-4-methoxyphenyl)sulfonamide: Shares the sulfonamide group but lacks the but-2-yn-1-yl ether linkage.

    2-Hydroxybenzamide: Shares the benzamide core but lacks the sulfonamide and alkyne functionalities.

    4-Methoxyphenylsulfonamide: Similar sulfonamide structure but without the fluoro and alkyne groups.

Uniqueness

2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a sulfonamide group, a but-2-yn-1-yl ether linkage, and a benzamide core. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[4-[(3-fluoro-4-methoxyphenyl)sulfonylamino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c1-25-17-9-8-13(12-15(17)19)27(23,24)21-10-4-5-11-26-16-7-3-2-6-14(16)18(20)22/h2-3,6-9,12,21H,10-11H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGZDOCUIZLORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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